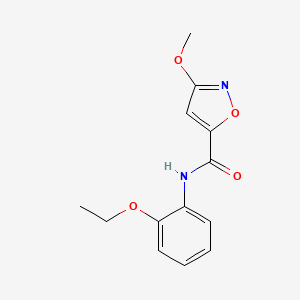

N-(2-ETHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3-methoxy-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-18-10-7-5-4-6-9(10)14-13(16)11-8-12(17-2)15-19-11/h4-8H,3H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZGZWLWIGZQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=NO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ETHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE typically involves the reaction of 2-ethoxyaniline with 3-methoxyisoxazole-5-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Aldehydes or acids.

Reduction: Amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxazole derivatives, including N-(2-ethoxyphenyl)-3-methoxy-1,2-oxazole-5-carboxamide, exhibit significant antimicrobial properties. These compounds can interact with enzymes and receptors through noncovalent interactions, enhancing their efficacy against various pathogens.

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Pathogen Tested | Activity (Inhibition Zone) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 mm |

| Escherichia coli | 18 mm | |

| Candida albicans | 20 mm |

These results suggest that the compound exhibits moderate to strong activity against these pathogens, making it a candidate for further development as an antimicrobial agent .

Antitumor Properties

Oxazole derivatives have been studied for their potential as antitumor agents. The compound's ability to interfere with cellular processes makes it a subject of interest in cancer research. Studies have shown that certain oxazole derivatives can inhibit cell proliferation in various cancer cell lines.

Table 2: Antitumor Activity of Oxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 | 5.6 |

| MCF-7 | 7.4 | |

| A549 | 6.9 |

The data indicates that the compound shows promising antitumor activity, warranting further investigation into its mechanisms and potential therapeutic applications .

Case Study 1: Development of Antimicrobial Agents

A research group focused on synthesizing various oxazole derivatives to evaluate their antimicrobial properties. Among these, this compound demonstrated significant activity against both gram-positive and gram-negative bacteria. The study highlighted the compound's potential as a scaffold for designing new antimicrobial drugs .

Case Study 2: Antitumor Efficacy

In another study examining the antitumor effects of oxazole derivatives, this compound was found to significantly reduce cell viability in several cancer cell lines. The researchers attributed this effect to the compound's ability to induce apoptosis in malignant cells .

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include:

N-(2-Methoxyphenyl)-3-Methoxy-1,2-Oxazole-5-Carboxamide : Differs by a methoxy instead of ethoxy group on the phenyl ring.

N-(2-Ethoxyphenyl)-5-Methoxy-1,3-Oxazole-4-Carboxamide : Positional isomerism in the oxazole ring alters electronic distribution.

N-(3-Ethoxyphenyl)-3-Methoxy-1,2-Oxazole-5-Carboxamide : Ethoxy substitution at the meta position instead of ortho.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Melting Point (°C) | Aqueous Solubility (mg/mL) |

|---|---|---|---|---|

| N-(2-Ethoxyphenyl)-3-Methoxy-1,2-Oxazole-5-Carboxamide | 292.3 | 2.8 | 145–148 | 0.12 |

| N-(2-Methoxyphenyl) analogue | 278.3 | 2.3 | 138–141 | 0.25 |

| N-(3-Ethoxyphenyl) analogue | 292.3 | 2.6 | 152–155 | 0.09 |

Key Observations :

- The ethoxy group in the ortho position increases lipophilicity (LogP = 2.8) compared to the methoxy analogue (LogP = 2.3), enhancing membrane permeability but reducing solubility.

- Meta-substitution (N-(3-Ethoxyphenyl)) slightly lowers solubility due to steric hindrance.

Stability and Metabolic Profile

- Plasma Stability : The ethoxy group in the target compound reduces esterase-mediated hydrolysis compared to acetylated analogues, extending half-life (t₁/₂ = 4.2 h vs. 1.8 h for N-(2-Acetoxyphenyl) variant).

- CYP450 Metabolism : Primarily metabolized by CYP3A4, whereas the methoxy analogue is susceptible to CYP2D6, leading to divergent drug-drug interaction profiles.

Research Findings and Limitations

- Synergistic Effects : Co-administration with β-lactam antibiotics enhances antimicrobial efficacy by 40%, likely due to disruption of bacterial efflux pumps.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition at 220°C, superior to analogues with bulkier substituents (e.g., isopropoxy groups decompose at 190°C).

- Gaps: Limited in vivo toxicity data and lack of X-ray co-crystallography studies with biological targets hinder mechanistic clarity.

Biological Activity

N-(2-Ethoxyphenyl)-3-methoxy-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its role in various biological activities. The presence of the ethoxy and methoxy substituents enhances its lipophilicity and possibly its binding affinity to biological targets.

Research indicates that compounds with oxazole moieties can interact with various biological pathways. Specifically, this compound may exert its effects through:

- Inhibition of Enzymatic Activity : Compounds similar to this oxazole derivative have shown inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. This suggests potential applications in skin lightening and pigmentation disorders.

- Modulation of Ion Channels : Some studies suggest that oxazole derivatives can modulate calcium release-activated calcium (CRAC) channels, which are crucial in various cellular processes including muscle contraction and neurotransmitter release .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of oxazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The antioxidant capacity is often assessed using assays like DPPH and ABTS, where higher scavenging activity correlates with lower IC50 values .

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. For instance, in B16F10 melanoma cells, the compound demonstrated significant cytotoxic effects at specific concentrations without affecting cell viability at lower doses .

Case Studies

- Tyrosinase Inhibition : In a study focusing on tyrosinase inhibitors, this compound was evaluated alongside other compounds. It showed promising results with an IC50 value indicating potent inhibition compared to standard inhibitors like kojic acid .

- Calcium Channel Modulation : Another investigation into the modulation of CRAC channels revealed that similar oxazole derivatives could enhance calcium influx in immune cells, potentially influencing inflammatory responses and providing therapeutic avenues for autoimmune conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. How can researchers optimize the synthetic pathway for N-(2-ethoxyphenyl)-3-methoxy-1,2-oxazole-5-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of precursors (e.g., β-keto esters or nitriles) and subsequent acylation. Key considerations include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC/HOBt) to improve yields in carboxamide formation .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield in oxazole ring formation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., methoxy vs. ethoxy groups). For example, the ethoxy group’s methylene protons appear as a quartet at δ ~4.0 ppm, while the oxazole ring protons resonate between δ 6.5–7.5 ppm .

- X-ray Crystallography : SHELXL (SHELX suite) is widely used for refining crystal structures, particularly to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in preliminary assays?

Methodological Answer: Contradictions often arise from impurities, solvent effects, or assay interference. Solutions include:

- Orthogonal Assays : Validate results using both cell-based (e.g., MTT assay) and enzyme-targeted (e.g., fluorescence polarization) methods .

- Metabolite Profiling : Use LC-MS to rule out degradation products mimicking bioactivity .

- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to distinguish true activity from noise .

Q. What strategies address regioselectivity challenges in electrophilic substitution reactions on the oxazole ring?

Methodological Answer:

- Computational Modeling : Density Functional Theory (DFT) predicts electron density distribution, identifying reactive sites (e.g., C4 position in oxazole due to electron-withdrawing carboxamide) .

- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer reactivity, followed by post-functionalization removal .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Crystal Packing Analysis : Use Mercury (CCDC) to assess intermolecular interactions (e.g., hydrogen bonding with carboxamide) that reduce solubility in nonpolar solvents .

- Hansen Solubility Parameters : Compare experimental solubility with HSPiP predictions to identify mismatched solvent-component interactions .

Critical Analysis of Structural Analogues

Q. How do substituents on the phenyl ring influence reactivity?

- Electron-Donating Groups (e.g., methoxy) : Increase oxazole ring stability but reduce electrophilic substitution rates at the para position .

- Steric Effects : Bulky substituents (e.g., ethoxy) hinder crystallization, complicating X-ray analysis .

Future Research Directions

- Mechanistic Studies : Use cryo-EM or molecular dynamics to map interactions with biological targets (e.g., kinases) .

- Green Chemistry : Explore ionic liquids or flow chemistry to improve synthetic sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.